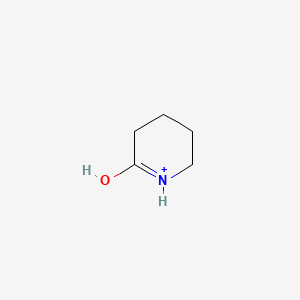
2,3,4,5-Tetrahydropyridin-1-ium-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrahydropyridin-1-ium-6-ol is a heterocyclic compound that belongs to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of a hydroxyl group at the sixth position and a positively charged nitrogen atom at the first position makes this compound unique. Tetrahydropyridines are known for their biological activities and are found in both natural products and synthetic pharmaceutical agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be achieved through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the treatment of N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the cyclization of Schiff bases, where specific substituents are introduced to achieve the desired tetrahydropyridine derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrahydropyridin-1-ium-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it back to its fully saturated form.
Substitution: The hydroxyl group at the sixth position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in fully saturated tetrahydropyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydropyridin-1-ium-6-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrahydropyridin-1-ium-6-ol involves its interaction with specific molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged sites on enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrahydropyridin-1-ium-6-ol can be compared with other tetrahydropyridine derivatives such as:
1,2,3,4-Tetrahydropyridine: Lacks the hydroxyl group and has different biological activities.
1,2,3,6-Tetrahydropyridine: Has a different arrangement of double bonds and exhibits distinct chemical properties.
2,3,4,6-Tetrahydropyridine: Another isomer with unique reactivity and applications
The presence of the hydroxyl group and the specific arrangement of atoms in this compound make it unique among its isomers, contributing to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66038-27-5 |
|---|---|
Molekularformel |
C5H10NO+ |
Molekulargewicht |
100.14 g/mol |
IUPAC-Name |
2,3,4,5-tetrahydropyridin-1-ium-6-ol |
InChI |
InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7)/p+1 |
InChI-Schlüssel |
XUWHAWMETYGRKB-UHFFFAOYSA-O |
Kanonische SMILES |
C1CC[NH+]=C(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-Hydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoic acid](/img/structure/B14486135.png)
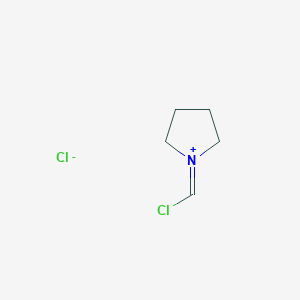
![5,8-Bis(chloromethyl)-2,2-dimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14486142.png)

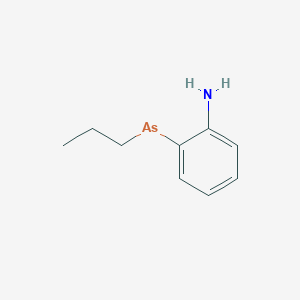
![Chloro[(cyclohex-1-en-1-yl)methyl]mercury](/img/structure/B14486159.png)
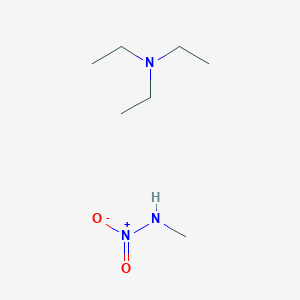
![1,1'-[Methylenebis(oxymethylene)]bis(4-methylbenzene)](/img/structure/B14486183.png)
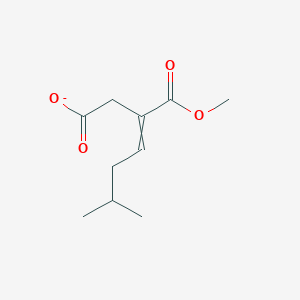
![5-Methyl-1-{(2R,5R)-4-oxo-5-[(triphenylmethoxy)methyl]oxolan-2-yl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14486185.png)
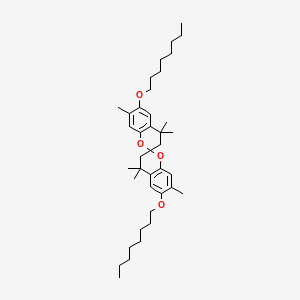
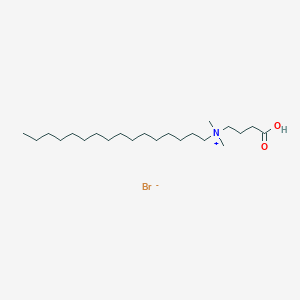
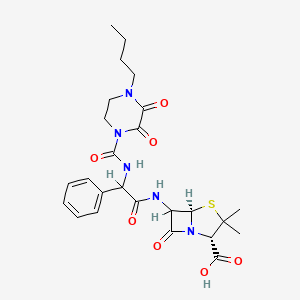
![Dimethyl [bromo(difluoro)methyl]phosphonate](/img/structure/B14486209.png)
